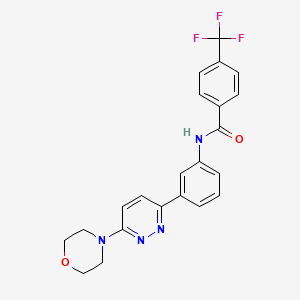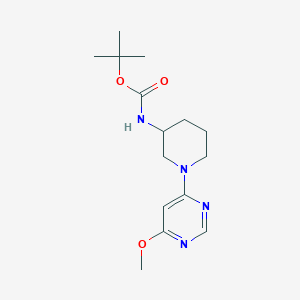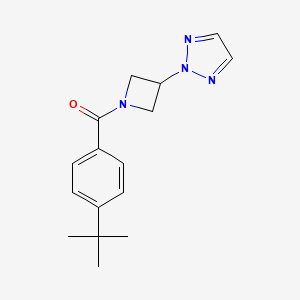
1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to have a mechanism of action that makes it useful in the treatment of certain diseases. In
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, the compound has been found to inhibit the activity of the enzyme Aurora kinase. This enzyme is involved in the regulation of cell division and is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea have been studied in vitro and in vivo. In vitro studies have shown that the compound is able to inhibit the activity of Aurora kinase and prevent the growth and proliferation of cancer cells. In vivo studies have shown that the compound is able to inhibit the growth of tumors in animal models of cancer.
実験室実験の利点と制限
The advantages of using 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea in lab experiments include its potential as a new cancer therapy and its ability to inhibit the activity of Aurora kinase. However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects on other enzymes or proteins, which could affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea. One direction is to further investigate the mechanism of action of the compound and its effects on other enzymes or proteins. Another direction is to develop new cancer therapies based on the compound, either alone or in combination with other drugs. Additionally, research could be done to explore the potential applications of the compound in other diseases or conditions.
合成法
The synthesis method of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves several steps. The first step involves the synthesis of 6-(pyridin-4-ylamino)pyridazin-3-amine. This is done by reacting 4-chloropyridine with 2-aminopyridazine in the presence of a base. The resulting product is then reacted with 6-bromo-2-chloronicotinoyl chloride to form 6-(pyridin-4-ylamino)pyridazin-3-yl 2-chloronicotinate. This product is then reacted with 1-(2-fluorophenyl)-3-(2-aminoethyl)urea in the presence of a base to form the final product, 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea.
科学的研究の応用
1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to have a mechanism of action that makes it useful in the treatment of certain diseases. Specifically, the compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes the compound a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-14-3-1-2-4-15(14)24-18(27)22-12-11-21-16-5-6-17(26-25-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25)(H,20,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHVNGKHZJIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea](/img/structure/B2854022.png)
![N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2854024.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2854025.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2854026.png)



![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)



![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2854040.png)
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2854041.png)